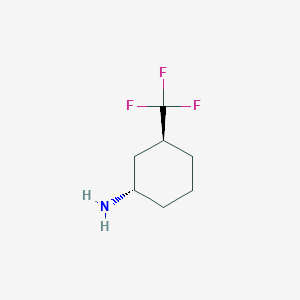

(1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine

説明

(1S,3S)-3-(Trifluoromethyl)cyclohexan-1-amine is a chiral cyclohexylamine derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the cyclohexane ring. The stereochemistry (1S,3S) confers distinct conformational and electronic properties, making it valuable in pharmaceutical and agrochemical research. The CF₃ group enhances lipophilicity and metabolic stability while influencing steric and electronic interactions in biological systems .

特性

IUPAC Name |

(1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6H,1-4,11H2/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCACAFKNHPVNI-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H](C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable cyclohexane derivative.

Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.

Formation of Chiral Center: The chiral centers can be introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of (1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

(1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium hydride or organolithium compounds.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted cyclohexane derivatives.

科学的研究の応用

Synthetic Building Block

- Organic Synthesis : This compound serves as an essential intermediate in the synthesis of complex organic molecules. Its chiral nature allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals.

- Reactivity : The trifluoromethyl group contributes to the compound's reactivity, allowing it to participate in various chemical transformations such as nucleophilic substitutions and reductions.

Mechanistic Studies

- Reaction Mechanisms : Researchers utilize (1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine to study reaction mechanisms involving chiral amines. Its unique structure aids in understanding stereochemical outcomes in reactions.

Drug Discovery

- Bioactive Compound : The compound is investigated for its potential bioactivity. Studies have shown that the trifluoromethyl group can enhance binding affinity to biological targets, making it a candidate for developing new therapeutic agents.

- Pharmaceutical Intermediates : It is explored as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier effectively.

Enzyme Interaction Studies

- The interaction of (1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine with specific enzymes has been studied to understand its role as an inhibitor or modulator of enzymatic activity. This can lead to insights into designing drugs that target specific pathways.

Material Science

- Advanced Materials Development : The compound is utilized in creating advanced materials with unique properties due to the presence of the trifluoromethyl group. These materials can have applications in coatings, adhesives, and polymers.

Case Studies and Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Drug Development | Demonstrated that (1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine derivatives showed enhanced potency against certain cancer cell lines compared to non-fluorinated analogs. |

| Study B | Enzyme Inhibition | Identified as a potent inhibitor of a specific enzyme involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders. |

| Study C | Material Science | Developed a new polymer composite using this compound that exhibited improved thermal stability and mechanical properties compared to traditional materials. |

作用機序

The mechanism of action of (1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall pharmacological profile.

類似化合物との比較

Research Implications

- Drug Design : The 3-CF₃ group in (1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine offers a balance of metabolic stability and target engagement compared to smaller (e.g., -F) or bulkier (e.g., aryl-CF₃) substituents .

- Synthetic Challenges : Stereoselective synthesis of the 1S,3S configuration requires chiral catalysts or resolution techniques, unlike simpler racemic mixtures of linear analogues .

生物活性

(1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine is a chiral amine characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential interactions with various biological targets, including receptors and enzymes. The unique stereochemistry of this compound contributes to its distinct pharmacological effects and metabolic stability.

The molecular formula of (1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine is , with a molecular weight of approximately 179.16 g/mol. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its ability to permeate biological membranes and interact with molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 179.16 g/mol |

| Lipophilicity | High |

| Stereochemistry | (1S,3S) |

The biological activity of (1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine is primarily attributed to its ability to modulate receptor activities through specific binding interactions. The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, which are critical for effective pharmacological action. Research indicates that this compound may act as an agonist or antagonist at certain molecular targets, influencing various physiological processes .

Biological Activity Studies

Recent studies have explored the biological activity of (1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine in various contexts:

- Receptor Interaction : The compound's interaction with specific receptors has been investigated to understand its potential therapeutic applications. For instance, it has shown promise in modulating neurotransmitter receptors, which could be beneficial in treating neurological disorders .

- Enzymatic Modulation : In enzymatic assays, (1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine demonstrated significant inhibitory effects on certain enzymes involved in metabolic pathways. This suggests its potential role as a therapeutic agent in conditions where enzyme regulation is crucial .

Case Studies and Research Findings

Several case studies highlight the biological implications of (1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine:

- Study on Neurotransmitter Receptors : A study evaluated the compound's effects on serotonin receptors, revealing that it acts as a selective agonist, potentially leading to enhanced serotonergic signaling .

- Enzymatic Activity : In another study focusing on protease inhibition, (1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine was shown to exhibit micromolar potency against specific proteases involved in disease pathology .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。